molecular formula C16H30 B009868 8-Hexadecyne CAS No. 19781-86-3

8-Hexadecyne

Cat. No.: B009868
CAS No.: 19781-86-3
M. Wt: 222.41 g/mol
InChI Key: YSDKMBBHKZXPME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Hexadecyne can be achieved through various synthetic routes. One common method involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-octyne with 1-bromooctane in the presence of a strong base like sodium amide can yield this compound . Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

8-Hexadecyne undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, halogens, and oxidizing agents under controlled temperature and pressure conditions . The major products formed from these reactions are typically alkanes, haloalkanes, and carboxylic acids .

Scientific Research Applications

8-Hexadecyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Researchers use it to study the effects of alkynes on biological systems, including enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-Hexadecyne exerts its effects involves its ability to participate in nucleophilic addition reactions due to the presence of the carbon-carbon triple bond. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially leading to inhibition or modification of their activity .

Comparison with Similar Compounds

8-Hexadecyne can be compared with other alkynes such as 1-octyne and 1-decyne . While all these compounds share the characteristic triple bond, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. For instance, the longer chain length can result in higher boiling points and different solubility characteristics .

Similar Compounds

  • 1-Octyne
  • 1-Decyne
  • 1-Dodecyne

These compounds, while similar in structure, differ in their chain lengths and, consequently, their physical and chemical properties .

Properties

IUPAC Name

hexadec-8-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDKMBBHKZXPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873097
Record name 8-Hexadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-86-3
Record name 8-Hexadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hexadecyne
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hexadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hexadecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main chemical constituent found in the essential oil of Nymphaea alba var. and what is its reported activity?

A1: The research identified 47 chemical constituents in the essential oil of Nymphaea alba var. using GC-MS analysis. [] The most abundant compound is 8-Hexadecyne, comprising 31.04% of the total essential oil content. [] While the study focuses on the overall antioxidant activity of the essential oil, it doesn't delve into the specific activities or properties of this compound itself.

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